4-chloro-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide
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Overview
Description
4-chloro-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrrolidinone moiety, and a chlorobenzamide group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps. One common method includes the formation of the thiadiazole ring through the reaction of thiosemicarbazide with a suitable carboxylic acid derivative. The pyrrolidinone moiety can be introduced via a cyclization reaction involving a suitable amine and a carbonyl compound. The final step often involves the coupling of the thiadiazole and pyrrolidinone intermediates with 4-chlorobenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The chlorobenzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia, primary amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Aminobenzamides, thiobenzamides
Scientific Research Applications
4-chloro-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. In cancer research, it has been shown to interfere with signaling pathways that regulate cell growth and survival, leading to apoptosis or cell death .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethylphenol: Shares the chlorobenzene moiety but lacks the thiadiazole and pyrrolidinone groups.
5-chloro-3-(3,5-dimethylphenyl)-1H-indole-2-carboxamide: Contains a similar aromatic structure but differs in the heterocyclic components.
Uniqueness
4-chloro-N-{5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C21H19ClN4O2S |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
4-chloro-N-[5-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C21H19ClN4O2S/c1-12-7-13(2)9-17(8-12)26-11-15(10-18(26)27)20-24-25-21(29-20)23-19(28)14-3-5-16(22)6-4-14/h3-9,15H,10-11H2,1-2H3,(H,23,25,28) |
InChI Key |
XDDNTRUXKWFXRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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